Complement C3a, (Tyr-70-77)

Description

The exact mass of the compound Complement C3a, (Tyr-70-77) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Blood Proteins - Acute-Phase Proteins - Complement C3 - Complement C3a - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Complement C3a, (Tyr-70-77) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Complement C3a, (Tyr-70-77) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

125753-03-9 |

|---|---|

Molecular Formula |

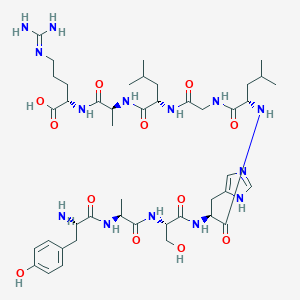

C44H70N14O12 |

Molecular Weight |

987.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C44H70N14O12/c1-22(2)14-31(39(65)50-19-35(61)54-32(15-23(3)4)40(66)53-25(6)36(62)55-30(43(69)70)8-7-13-49-44(46)47)56-41(67)33(17-27-18-48-21-51-27)57-42(68)34(20-59)58-37(63)24(5)52-38(64)29(45)16-26-9-11-28(60)12-10-26/h9-12,18,21-25,29-34,59-60H,7-8,13-17,19-20,45H2,1-6H3,(H,48,51)(H,50,65)(H,52,64)(H,53,66)(H,54,61)(H,55,62)(H,56,67)(H,57,68)(H,58,63)(H,69,70)(H4,46,47,49)/t24-,25-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

MYJNAAHCNXENGH-FDRYRYEMSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Other CAS No. |

125753-03-9 |

sequence |

YASHLGLAR |

Synonyms |

C3a(tyrosyl-70-77) complement 3a(Tyr-70-77) complement C3a, (Tyr-70-77) nonapeptide C3a(Tyr-70-77) |

Origin of Product |

United States |

Foundational & Exploratory

"Complement C3a, (Tyr-70-77)" mechanism of action

Technical Guide: Mechanism of Action for Complement C3a Analog (Tyr-70-77)

Executive Summary

The complement fragment C3a (Tyr-70-77) is a synthetic peptide analog corresponding to the C-terminal octapeptide of the human anaphylatoxin C3a, modified with an N-terminal Tyrosine residue. While the native full-length C3a (77 amino acids) requires a two-site binding mechanism for optimal potency, the C-terminal fragment (residues 70–77) contains the minimal pharmacophore required to activate the C3a Receptor (C3aR) .

This guide details the molecular mechanism by which C3a(Tyr-70-77) bypasses the N-terminal docking domain of the receptor to directly engage the orthosteric binding pocket, triggering G

Structural Biochemistry & Ligand Design

To understand the mechanism, one must first deconstruct the ligand's architecture relative to the native protein.

Sequence Analysis

-

Native C3a C-terminus (70-77): H2N-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-COOH

-

C3a (Tyr-70-77) Construct: H2N-Tyr-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-COOH

Key Structural Features:

-

The Critical Arginine (Arg-77): The C-terminal Arginine is the "warhead" of the molecule. It forms a critical salt bridge with conserved aspartate/glutamate residues in the receptor's transmembrane core. Removal of this arginine (des-Arg77) by carboxypeptidase N renders the peptide biologically inert (C3a-desArg).

-

The Tyrosine Extension: The addition of Tyrosine (Tyr) at the N-terminus serves two functions:

-

Radiolabeling Substrate: It provides a phenol group for iodination (

I), allowing the peptide to be used as a radioligand in competitive binding assays. -

Stabilization: It offers minor protection against aminopeptidases, though the C-terminus remains the primary degradation site.

-

-

Helical Conformation: In solution, this short peptide is largely unstructured. However, upon approaching the receptor membrane interface, it adopts a transient helical turn that mimics the "hook" structure of the native C3a C-terminus.

Mechanism of Action: Receptor Pharmacology

The interaction between C3a(Tyr-70-77) and C3aR represents a "hit-and-run" activation model distinct from the full-length protein.

The "Two-Site" vs. "One-Site" Binding Model

-

Full-Length C3a: Utilizes a two-site model. The large N-terminal helical bundle of C3a docks onto the extracellular loops (ECL2) of C3aR (Site 1), orienting the C-terminal tail to penetrate the transmembrane bundle (Site 2).

-

C3a (Tyr-70-77): Lacks the N-terminal docking domain. It relies solely on high-concentration diffusion to occupy Site 2 (the orthosteric pocket) .

-

Consequence: This results in lower affinity (

in the micromolar range) compared to nanomolar affinity for full-length C3a, but it retains full intrinsic efficacy (

-

Transmembrane Activation

Upon binding, the Arg-77 moiety engages the receptor's ionic lock. This disrupts the interactions between Transmembrane (TM) helices 3 and 6, allowing TM6 to move outward. This opening creates the cavity required for G-protein coupling.

Intracellular Signaling Cascades

C3aR is a G-protein coupled receptor (GPCR) that primarily couples to the G

Canonical G i Signaling

-

G-Protein Dissociation: The agonist-bound receptor acts as a GEF (Guanine Nucleotide Exchange Factor), exchanging GDP for GTP on the G

i subunit. -

Adenylate Cyclase Inhibition: The G

i-GTP complex inhibits Adenylate Cyclase (AC), reducing intracellular cAMP levels. -

G

Release: The liberated G -

Calcium Mobilization: PLC

hydrolyzes PIP2 into IP3 and DAG. IP3 triggers rapid

MAPK/ERK Activation

Simultaneously, the G

Visualization of the Pathway

Figure 1: Signal transduction pathway initiated by C3a(Tyr-70-77) binding to C3aR, highlighting the bifurcation between Adenylate Cyclase inhibition and Calcium mobilization.

Experimental Workflows

To validate the activity of C3a(Tyr-70-77), researchers should utilize self-validating functional assays. The peptide's lower affinity compared to full-length C3a requires careful concentration titration.

Protocol A: Calcium Mobilization Assay (FLIPR)

Objective: Quantify the agonist potency (

Reagents:

-

Fluo-4 AM or Fura-2 AM (calcium indicators).

-

Probenecid (inhibits anion transport to retain dye).

-

C3a(Tyr-70-77) stock (dissolved in DMSO/PBS).

Workflow:

-

Cell Loading: Incubate cells (

/well) with -

Baseline: Measure baseline fluorescence (Ex: 488nm, Em: 525nm) for 30 seconds.

-

Injection: Inject C3a(Tyr-70-77) at varying concentrations (

to-

Note: Expect an

in the range of 1-10

-

-

Data Analysis: Plot Max-Min fluorescence against Log[Agonist].

Protocol B: Competitive Binding Assay (Validation)

Objective: Confirm orthosteric binding using the Tyrosine residue for radiolabeling.

Workflow:

-

Iodination: Label C3a(Tyr-70-77) with

using the Chloramine-T method (oxidizes the phenol ring of Tyr). -

Competition: Incubate C3aR-expressing membranes with a fixed concentration of

-C3a(Tyr-70-77) (~0.1 nM) and increasing concentrations of unlabeled competitor (e.g., SB 290157 antagonist or cold C3a). -

Filtration: Harvest membranes on GF/C filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the cationic peptide).

-

Counting: Measure CPM in a gamma counter.

Comparative Data Summary

| Feature | Full-Length C3a (1-77) | C3a (Tyr-70-77) Fragment |

| Binding Mechanism | Two-Site (Dock & Lock) | One-Site (Orthosteric only) |

| Affinity ( | High (0.5 - 5 nM) | Low (1 - 50 |

| Efficacy ( | 100% | ~80-100% (Full Agonist) |

| Stability | Low (Rapid des-Arg degradation) | Moderate (if N-term protected) |

| G-Protein Coupling | G | G |

| Key Residue | Arg-77 | Arg-77 |

References

-

Hugli, T. E., & Erickson, B. W. (1977). Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin. Proceedings of the National Academy of Sciences, 74(5), 1826–1830.[2] Link

- Ember, J. A., et al. (1991). Characterization of complement anaphylatoxins and their biological responses. Current Topics in Microbiology and Immunology, 153, 203-222.

-

Klos, A., et al. (2013). The role of the anaphylatoxins in health and disease. Molecular Immunology, 46(14), 2753-2766. Link

-

Nataf, S., et al. (1999). Attenuation of experimental autoimmune encephalomyelitis in C3a receptor-deficient mice. Journal of Immunology, 162(7), 4018–4023. Link

-

Chao, T. H., et al. (2010). Agonist-induced internalization of the C3a receptor. Journal of Pharmacology and Experimental Therapeutics, 332(2), 549-558. Link

Sources

Biological Activity of C3a C-Terminal Octapeptide: A Technical Guide

The following technical guide details the biological activity, pharmacology, and experimental characterization of the C3a C-terminal octapeptide.

Executive Summary

The C3a C-terminal octapeptide (C3a[70-77]) represents the minimal functional pharmacophore of the anaphylatoxin C3a. While the full-length C3a protein (77 amino acids) relies on a two-site binding mechanism—utilizing its N-terminal helices for docking and its C-terminus for activation—the isolated octapeptide (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) retains the ability to activate the C3a Receptor (C3aR) but with significantly reduced potency (1–2% of native C3a).

For drug development professionals, this peptide is a critical tool. It serves as a template for designing superagonists (via hydrophobic capping) and peptidomimetic antagonists . Furthermore, independent of the receptor, this cationic sequence exhibits amphipathic properties, granting it direct antimicrobial activity against Gram-negative bacteria.

Molecular Pharmacology & Structure-Activity Relationships (SAR)

The Sequence

The native human sequence is H₂N-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-COOH (ASHLGLAR).

The "Anchor and Trigger" Mechanism

To understand the octapeptide's activity, one must understand why it is less potent than the holoprotein:

-

The Anchor (Residues 1–69): In full-length C3a, the N-terminal alpha-helical bundle binds to the extracellular loops of C3aR, orienting the ligand.

-

The Trigger (Residues 70–77): The flexible C-terminal arm penetrates the receptor's transmembrane core. The terminal Arginine (Arg77) forms a critical salt bridge with aspartate residues (specifically Asp417) in the receptor pocket.

Key Insight: The isolated octapeptide lacks the "Anchor." Therefore, its binding is purely diffusion-driven and lacks the entropic advantage of the pre-docked holoprotein. However, once bound, it triggers the same conformational change in transmembrane helices, activating the G-protein cascade.

Critical Residues

| Residue | Position | Function | Consequence of Mutation |

| Arg | 77 (C-term) | Essential . Interacts with C3aR Asp417. | Removal (desArg) abolishes C3aR activity completely. |

| Leu | 73, 75 | Hydrophobic packing. | Replacement with polar residues destroys potency. |

| Ala/Ser | 70, 71 | Spacer/Conformation. | Can be modified (e.g., Fmoc cap) to increase affinity 100-fold. |

C3aR Signaling Pathways

Upon binding C3a(70-77), the C3aR (a GPCR) undergoes a conformational shift, primarily coupling to Gαi proteins. This triggers a bifurcation of signaling events leading to inflammation and chemotaxis.

Pathway Diagram

Figure 1: Signal transduction cascade activated by C3a(70-77) binding to C3aR. Note the dual pathway: inhibition of cAMP and mobilization of Calcium.

Experimental Protocols

To validate the biological activity of C3a(70-77), researchers typically employ a Calcium Mobilization Assay . This is preferred over cAMP assays because the Gαi signal (cAMP reduction) requires pre-stimulation with Forskolin, introducing variability, whereas Ca2+ flux is a direct, robust readout.

Protocol: Fluorometric Calcium Mobilization

Objective: Quantify the potency (EC50) of C3a(70-77) in C3aR-expressing cells (e.g., HMC-1 mast cells or C3aR-transfected HEK293).

Materials:

-

Cells: HMC-1 human mast cell line (Endogenous C3aR).

-

Dye: Fluo-4 AM (Cell permeant).

-

Buffer: HBSS with 20 mM HEPES, 0.1% BSA (Probenecid optional to prevent dye efflux).

-

Ligand: C3a(70-77) lyophilized powder (dissolve in DMSO, dilute in buffer).

Step-by-Step Methodology:

-

Cell Preparation:

-

Harvest HMC-1 cells (suspension). Centrifuge at 300 x g for 5 min.

-

Resuspend at

cells/mL in Loading Buffer.

-

-

Dye Loading:

-

Add Fluo-4 AM (final conc. 2–4 µM).

-

Incubate for 30–45 min at 37°C in the dark.

-

Scientific Integrity Check: Do not over-incubate; this causes dye compartmentalization into organelles, dampening the cytosolic signal.

-

-

Washing:

-

Wash cells 2x with Assay Buffer (HBSS/HEPES) to remove extracellular esterase-cleaved dye.

-

Resuspend at

cells/mL. -

Aliquot 100 µL/well into a black-wall, clear-bottom 96-well plate.

-

-

Baseline Measurement:

-

Place in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Excitation: 494 nm | Emission: 516 nm.

-

Record baseline fluorescence (

) for 20 seconds.[1]

-

-

Agonist Injection:

-

Inject 20 µL of 5x concentrated C3a(70-77) peptide.

-

Controls: Use Recombinant C3a (Positive Control) and Scrambled Peptide (Negative Control).

-

-

Data Acquisition:

-

Continue recording for 120 seconds.

-

Calculate response as

or Peak Fluorescence minus Baseline.

-

Workflow Diagram

Figure 2: Workflow for High-Throughput Calcium Mobilization Assay.

Non-Receptor Activity: Antimicrobial Properties

Distinct from its receptor-mediated effects, C3a(70-77) possesses intrinsic antimicrobial peptide (AMP) characteristics.

-

Mechanism: The cationic charge (+Arg, +His) and amphipathic nature allow the peptide to interact with the negatively charged lipopolysaccharides (LPS) of Gram-negative bacteria, leading to membrane destabilization.

-

Spectrum: Active against Escherichia coli and Pseudomonas aeruginosa.[2]

-

Therapeutic Relevance: Unlike the full anaphylatoxin, which promotes inflammation, C-terminal analogs are being investigated as "dual-action" drugs: immunomodulatory (via C3aR) and directly bactericidal.

Data Summary: C3a vs. C3a(70-77)[3][4][5][6]

| Feature | Full Length C3a (1-77) | C3a Octapeptide (70-77) |

| Receptor Affinity (Ki) | High (~1-10 nM) | Low (~1-5 µM) |

| Binding Mechanism | Two-Site (Anchor + Trigger) | Diffusion-driven (Trigger only) |

| Stability | Susceptible to serum Carboxypeptidase N | Rapidly degraded (requires modification) |

| Function | Potent Anaphylatoxin | Weak Agonist / AMP |

| Key Modification | N/A | Fmoc-Am-LGLAR (Superagonist) |

References

-

Hugli, T. E., & Erickson, B. W. (1977). Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin. Proceedings of the National Academy of Sciences. Link

-

Nordahl, E. A., et al. (2004). Activation of the complement system generates antibacterial peptides.[3][4] Proceedings of the National Academy of Sciences. Link

-

Pasupuleti, M., et al. (2007). Preservation of antimicrobial properties of complement peptide C3a, through evolution.[3][4] Journal of Biological Chemistry. Link

-

Klos, A., et al. (2013). The role of the anaphylatoxins in health and disease. Molecular Immunology. Link

-

Reid, R. C., et al. (2013). Downstream of the anaphylatoxin receptors: signaling and degradation. Seminars in Immunology. Link

Sources

- 1. labs.pbrc.edu [labs.pbrc.edu]

- 2. Activation of the complement system generates antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design of antimicrobial C3a analogues with enhanced effects against Staphylococci using an integrated structure and function-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Minimalist Agonist: A Technical Guide to the C3a (70-77) Peptide

Executive Summary

The C3a (70-77) peptide (H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH ) represents the minimal functional domain of the human C3a anaphylatoxin. First characterized during the seminal deconvolution of complement signaling in the late 1970s, this octapeptide provided the structural proof that G-protein coupled receptor (GPCR) activation by anaphylatoxins is driven exclusively by the C-terminal "tail."

For drug development professionals and immunologists, C3a (70-77) is not merely a historical artifact; it is a critical tool for distinguishing C3a Receptor (C3aR) signaling from the promiscuous activity of the full-length protein and its des-Arg variants. This guide details the discovery, structural determinants, signaling architecture, and validated synthesis protocols for this essential research reagent.

Historical Deconvolution: The "Active Tail" Hypothesis

The discovery of C3a (70-77) fundamentally shifted the understanding of ligand-receptor interactions in the complement system.

The Problem of Instability

In the 1970s, researchers struggled to isolate stable C3a from serum because of Carboxypeptidase N , a plasma enzyme that rapidly cleaves the C-terminal Arginine (Arg77). The resulting molecule, C3a-desArg , is biologically inert at the C3aR, though it retains some bacteriolytic activity.

The Synthetic Breakthrough

In 1977, Hugli and Erickson hypothesized that if the C-terminal Arginine was the "switch" for activation, a synthetic peptide mimicking this tail might retain activity. They synthesized the C-terminal octapeptide of human C3a: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg .[1][2]

Key Findings:

-

Specificity: The peptide activated C3aR but not C5aR.

-

Potency: It exhibited 1–2% of the molar potency of native C3a.[2]

-

Significance: This proved the "Two-Site Model" of anaphylatoxin binding:

-

The Core (N-terminus): Provides high-affinity docking and orientation (lacking in the peptide).

-

The Tail (C-terminus): Engages the receptor's activation switch (present in the peptide).

-

Structural Determinants & The "Ionic Lock"

The biological activity of C3a (70-77) relies on a precise stereochemical arrangement, specifically the interaction between the cationic arginine and the anionic receptor pocket.

| Residue (70-77) | Identity | Function |

| 70-71 | Ala-Ser | Linker region; provides flexibility. |

| 72 | His | Weak base; contributes to local polarity. |

| 73 | Leu | Hydrophobic Anchor: Orients the peptide into the transmembrane bundle. |

| 74 | Gly | Conformational Hinge: Allows the C-terminus to adopt the necessary "hook" shape. |

| 75 | Leu | Hydrophobic Anchor: Reinforces binding stability. |

| 76 | Ala | Spacer. |

| 77 | Arg | The Effector: The guanidino group forms a critical salt bridge with Asp/Glu residues in the C3aR transmembrane core. Removal abolishes activity. |

Signaling Architecture

C3a (70-77) acts as a full agonist, driving a complex signaling cascade. While native C3a couples efficiently to G

Pathway Dynamics

-

G

i Coupling: The primary pathway. Inhibits adenylyl cyclase, reducing cAMP. -

G

Release: Activates PLC -

MAPK Activation: Phosphorylation of ERK1/2 via Ras/Raf pathways, driving chemotaxis and degranulation.

Caption: C3a (70-77) drives a Gi-biased signaling cascade, primarily resulting in Calcium flux and ERK phosphorylation.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, researchers must synthesize the peptide with a free C-terminal acid (not amide) to mimic the native cleavage product.

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH. Critical Constraint: Use Wang Resin or 2-Chlorotrityl Chloride Resin . Do not use Rink Amide resin, as an amidated C-terminus (Arg-NH2) significantly alters biological activity.

-

Resin Loading: Swell Wang resin (0.6 mmol/g) in DMF. Couple Fmoc-Arg(Pbf)-OH using DIC/DMAP.

-

Elongation Cycle:

-

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 3 hours.

-

Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA).

Caption: SPPS workflow requiring Wang resin to ensure the biologically necessary C-terminal free acid.

Protocol B: Functional Validation (Calcium Flux)

Because C3a (70-77) has lower affinity than the native protein, correct dosing is vital.

-

Cell Line: HMC-1 (Human Mast Cell line) or C3aR-transfected HEK293.

-

Dye: Fluo-4 AM or Fura-2.

-

Loading: Incubate cells with 2 µM Fluo-4 AM for 30 min at 37°C.

-

Baseline: Measure fluorescence for 30 seconds to establish baseline.

-

Stimulation: Inject C3a (70-77).

-

Note: Effective Concentration (

) is typically 1–10 µM for the peptide, compared to 1–10 nM for native C3a.

-

-

Control: Use SB 290157 (C3aR Antagonist) to prove specificity. Pre-incubation with the antagonist should abolish the signal.

Significance in Drug Development

The C3a (70-77) peptide serves as a foundational scaffold for modern peptidomimetics.

-

Agonist Design: By replacing the flexible Gly-Leu region with rigid linkers, researchers have developed "Super-Agonists" (e.g., the WWZK peptide) that exceed native C3a potency.

-

Stability Studies: The rapid degradation of C3a (70-77) in serum (half-life < 1 min) highlights the necessity of non-natural amino acids (e.g., D-amino acids or N-methylation) for therapeutic candidates.

-

Differentiation: It allows researchers to differentiate between C3aR-mediated effects and C5L2 (C5aR2) effects, as C3a-desArg binds C5L2 but C3a (70-77) is specific to C3aR.

References

-

Hugli, T. E., & Erickson, B. W. (1977). Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin. Proceedings of the National Academy of Sciences, 74(5), 1826–1830.[4] Link

-

Gerard, N. P., & Gerard, C. (1991). The orphan receptor C5L2 has high affinity binding for C5a and C5a des-Arg. Nature, 349(6310), 614–617. (Contextualizing the specificity of C3aR vs desArg pathways). Link

-

Klos, A., et al. (2009). International Union of Pharmacology. LXXXVII. Complement Peptide C5a, C4a, and C3a Receptors.[5][6] Pharmacological Reviews, 61(2), 125–183. Link

-

Ember, J. A., et al. (1991). Characterization of complement anaphylatoxins and their biological responses. Current Protocols in Immunology. (Detailed protocols for calcium flux and synthesis). Link

-

AnaSpec Product Datasheet. C3a (70-77) Peptide Specifications and Activity Data. Link

Sources

- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C3a (70-77) - 1 mg [anaspec.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lambris.com [lambris.com]

- 6. C3a Peptides, C3d Peptides Products in USA [biosyn.com]

Methodological & Application

synthesis of "Complement C3a, (Tyr-70-77)" peptide

An Application Note for the Synthesis and Characterization of Complement C3a (70-77) Analog, [Tyr⁷⁰]-C3a (70-77)

Abstract

This comprehensive guide details the chemical synthesis, purification, and characterization of a biologically significant octapeptide analog of the C-terminus of human Complement C3a. The native C3a (70-77) fragment is a key active site of the C3a anaphylatoxin, mediating inflammatory responses through the C3a receptor (C3aR).[1][2] This document provides a robust, field-proven protocol for the synthesis of a custom analog, [Tyr⁷⁰]-C3a (70-77), where the native Alanine at position 70 is substituted with Tyrosine. Such analogs are crucial for structure-activity relationship (SAR) studies and the development of novel modulators for the complement system.[2][3] The protocols herein leverage standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for purification and mass spectrometry (MS) for identity confirmation.[4][5][6]

Introduction: The Significance of the C3a C-Terminus

The complement system is a cornerstone of innate immunity, providing a first line of defense against pathogens.[7] During its activation cascade, the central C3 protein is cleaved, releasing the small C3a fragment (anaphylatoxin) and the larger C3b opsonin.[7][8] C3a exerts potent pro-inflammatory effects by binding to its specific G protein-coupled receptor, C3aR, expressed on various immune cells like mast cells and eosinophils.[2][9]

Extensive research has demonstrated that the biological activity of the 77-amino acid C3a protein resides primarily within its C-terminal region.[1][10] The terminal octapeptide, spanning residues 70-77, can replicate the specificity and a significant fraction of the biological activities of the full-length protein, including smooth muscle contraction and histamine release.[1][11] The C-terminal arginine is particularly critical; its removal by carboxypeptidases results in the inactive C3a-desArg form.[10][12]

The synthesis of C3a (70-77) and its analogs is therefore of high interest for researchers developing therapeutics that target inflammatory and autoimmune diseases where complement activation is dysregulated.[2] This guide focuses on the synthesis of a specific analog, substituting Alanine-70 with Tyrosine, to facilitate such research endeavors.

Peptide Profile and Properties

The target peptide for this protocol is an analog of the human C3a (70-77) sequence.

-

Peptide Name: [Tyr⁷⁰]-Complement C3a (70-77)

-

Sequence (N- to C-terminus): Tyr-Ser-His-Leu-Gly-Leu-Ala-Arg

-

One-Letter Code: YSHLGLAR

| Property | Value |

| Molecular Formula | C₄₂H₆₇N₁₃O₁₁ |

| Average Molecular Mass | 946.07 Da |

| Monoisotopic Mass | 945.5073 Da |

| Synthesis Strategy | Fmoc Solid-Phase Peptide Synthesis (SPPS) |

| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Characterization | Liquid Chromatography-Mass Spectrometry (LC-MS) and Analytical RP-HPLC |

Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R.B. Merrifield, is the standard method for chemically synthesizing peptides.[13] The Fmoc/tBu strategy involves building the peptide chain step-by-step while it is anchored to an insoluble resin support.[4][14]

The core of the process is a repeated cycle of two main steps:

-

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in DMF, exposing a free amine.[4]

-

Amino Acid Coupling: The next Fmoc-protected amino acid, with its carboxyl group pre-activated by a coupling reagent, is added. It reacts with the free amine on the resin-bound peptide, forming a new peptide bond.[15][16]

This cycle is repeated until the full peptide sequence is assembled. Side-chain protecting groups (e.g., tBu for Tyr and Ser, Trt for His, Pbf for Arg) prevent unwanted side reactions and are removed simultaneously with peptide cleavage from the resin using a strong acid cocktail.[16]

Workflow Overview: From Synthesis to Pure Peptide

The entire process can be visualized as a linear workflow, ensuring quality control at each critical stage.

Caption: Workflow for the synthesis of [Tyr⁷⁰]-C3a (70-77).

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a 0.1 mmol synthesis scale using a Rink Amide resin, which yields a C-terminal amide upon cleavage—a common modification for synthetic peptides.

Materials and Reagents:

-

Rink Amide MBHA Resin (loading ~0.5 mmol/g)

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Ala-OH

-

Fmoc-Leu-OH

-

Fmoc-Gly-OH

-

Fmoc-His(Trt)-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Tyr(tBu)-OH

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), HPLC-grade

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold Diethyl Ether

-

SPPS reaction vessel (manual or automated synthesizer)

Methodology:

-

Resin Preparation:

-

Place 200 mg of Rink Amide resin (for 0.1 mmol scale) into the reaction vessel.

-

Swell the resin in DMF for 1 hour with gentle agitation. Drain the DMF.[17]

-

-

Initial Fmoc Deprotection:

-

Add 5 mL of 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine/DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all residual piperidine.

-

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq., 0.4 mmol, ~259 mg) and HCTU (3.9 eq., 0.39 mmol, ~161 mg) in 2 mL of DMF.

-

Add DIPEA (8 eq., 0.8 mmol, ~140 µL). The solution will change color.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

Causality: Using a slight excess of amino acid and coupling reagents drives the reaction to completion, ensuring a high yield of the correct sequence. HCTU is a highly efficient coupling reagent that minimizes side reactions.[16]

-

-

Iterative Synthesis Cycle:

-

Repeat the following steps for each subsequent amino acid in the sequence (Ala, Leu, Gly, Leu, His, Ser, Tyr): a. Fmoc Deprotection: Perform the two-step piperidine treatment as described in step 2. b. Washing: Wash thoroughly with DMF, DCM, and DMF. c. Coupling: Prepare and add the next activated Fmoc-amino acid (4 eq.) as described in step 3. Coupling times may be extended for sterically hindered amino acids like His. d. Washing: Wash with DMF (5 times).

-

-

Final Deprotection:

-

After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection (step 2).

-

Wash the peptide-resin extensively with DMF (5 times), followed by DCM (5 times).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

-

Cleavage and Global Deprotection:

-

Place the dry peptide-resin in a 15 mL conical tube.

-

CAUTION: Perform this step in a certified fume hood. Wear appropriate PPE (gloves, goggles, lab coat). TFA is highly corrosive.

-

Add 5 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin.

-

Agitate gently at room temperature for 2-3 hours.

-

Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (Pbf, tBu, Trt). TIS and water act as scavengers to trap reactive cations released during deprotection, preventing side reactions like re-attachment to the peptide.[18]

-

-

Peptide Precipitation and Collection:

-

Filter the resin from the TFA solution into a clean 50 mL conical tube.

-

Wash the resin with an additional 1-2 mL of fresh TFA to recover any remaining peptide.

-

Add the TFA solution dropwise to a separate 50 mL tube containing 40 mL of cold diethyl ether while vortexing. A white precipitate (the crude peptide) should form.

-

Centrifuge the suspension at 3000 x g for 10 minutes.

-

Carefully decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging each time.

-

After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen and then under high vacuum to remove residual ether.

-

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

The crude product contains the target peptide along with impurities from incomplete reactions or side reactions.[19] RP-HPLC is the standard method for purification, separating molecules based on their hydrophobicity.[5][20]

Materials and Equipment:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

-

Crude peptide dissolved in a small amount of Mobile Phase A (or with minimal DMSO/ACN to aid solubility)

-

0.22 µm syringe filters

Methodology:

-

Sample Preparation:

-

Dissolve the crude peptide pellet in Mobile Phase A to a concentration of ~10 mg/mL. If solubility is an issue, add a minimal amount of ACN.

-

Filter the solution through a 0.22 µm syringe filter to remove particulates.

-

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the filtered sample onto the column.

-

Run a linear gradient to elute the peptide. The optimal gradient should be determined empirically, but a standard starting point is provided below.

-

Monitor the elution at 220 nm and 280 nm (for the Tyr residue).

-

| Parameter | Value |

| Column | Preparative C18, 10 µm, 300 Å, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15 mL/min |

| Detection | 220 nm |

| Gradient | 5% to 55% B over 40 minutes |

-

Fraction Collection:

-

Collect fractions corresponding to the major peak, which is the target peptide.

-

Analyze small aliquots of the collected fractions using analytical HPLC to assess purity.

-

Pool the fractions that meet the desired purity level (typically >95%).

-

-

Final Step:

-

Freeze the pooled, pure fractions and lyophilize (freeze-dry) to obtain a fluffy white powder. Store at -20°C or -80°C.

-

Protocol 3: Characterization and Quality Control

Final validation of the synthesized peptide is essential to confirm its identity and purity.[21][22]

A. Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of the synthesized peptide.[23]

-

Procedure:

-

Prepare a dilute solution of the purified peptide (~10 µg/mL) in 50:50 Water/ACN with 0.1% formic acid.[23]

-

Inject the sample into an LC-MS system, typically equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum. The peptide will likely appear as multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺).

-

Deconvolute the spectrum to determine the experimental mass.

-

| Parameter | Expected Value |

| Theoretical Mass | 945.5073 Da (Monoisotopic) |

| Observed Mass | Should be within ± 0.5 Da of the theoretical mass |

B. Analytical RP-HPLC

-

Objective: To determine the purity of the final product.[24][25]

-

Procedure:

-

Dissolve a small amount of the lyophilized peptide in Mobile Phase A.

-

Inject onto an analytical C18 column (e.g., 5 µm, 250 x 4.6 mm).

-

Run a gradient similar to the preparative method (e.g., 5-65% B over 30 minutes).

-

Integrate the area of the main peak at 220 nm and calculate the purity as a percentage of the total peak area. A successful synthesis should yield a purity of ≥95%.

-

References

-

Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

-

Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin. Proceedings of the National Academy of Sciences. [Link]

-

Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. [Link]

-

Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Watasin. [Link]

-

The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

-

HPLC of Peptides and Proteins. Springer. [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. [Link]

-

Modulation of human lymphocyte function by C3a and C3a(70-77). PMC - NIH. [Link]

-

Modulation of human lymphocyte function by C3a and C3a(70-77). PubMed - NIH. [Link]

-

De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation. PMC. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

-

Efficient chemical synthesis of human complement protein C3a. ResearchGate. [Link]

-

Purification and partial characterization of human and porcine C3a anaphylatoxin. PubMed. [Link]

-

Activation of the complement system generates antibacterial peptides. PMC - NIH. [Link]

-

De novo peptide design with C3a receptor agonist and antagonist activities. GenScript. [Link]

-

Purification, characterization, and amino acid sequence of rat anaphylatoxin (C3a). PubMed. [Link]

-

Green Solvent Mixtures for Solid-Phase Peptide Synthesis. Alma Mater Studiorum Università di Bologna. [Link]

-

Structural insights into agonist-binding and activation of the human complement C3a receptor. ResearchGate. [Link]

-

Structural insights into agonist-binding and activation of the human complement C3a receptor. bioRxiv. [Link]

-

Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

- Solid phase peptide synthesis processes and associated systems.

-

Derivation of ligands for the complement C3a receptor from the C-terminus of C5a. Ovid. [Link]

-

Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities. MDPI. [Link]

-

We have screened a phage-displayed random peptide library for binding to C3b, the proteolytically activated form of complement. The Journal of Immunology. [Link]

- PEPTIDES DERIVED FROM COMPLEMENT PEPTIDE C3a SEQUENCE AND ANTIALLERGIC COMPOSITIONS COMPRISING THEM.

-

Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity. Frontiers in Immunology. [Link]

Sources

- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. renyi.hu [renyi.hu]

- 6. lcms.cz [lcms.cz]

- 7. Frontiers | Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity [frontiersin.org]

- 8. lambris.com [lambris.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Purification and partial characterization of human and porcine C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. EP2970374A2 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. chempep.com [chempep.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 19. bachem.com [bachem.com]

- 20. harvardapparatus.com [harvardapparatus.com]

- 21. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. lcms.cz [lcms.cz]

- 25. pubs.acs.org [pubs.acs.org]

Technical Guide: Complement C3a (Tyr-70-77) in Smooth Muscle Contraction Assays

Introduction & Pharmacological Context

Complement C3a (Tyr-70-77) is a synthetic nonapeptide analog of the endogenous anaphylatoxin C3a. The native C3a protein (77 amino acids) is rapidly cleaved in plasma by carboxypeptidase N, removing the C-terminal Arginine (Arg77) to form the inactive C3a-desArg.[1] The biological activity of C3a resides entirely within its C-terminal helical region.

The synthetic fragment C3a(70-77) (Sequence: Ala-Ser-Gly-Leu-Gly-Leu-Ala-Arg) retains the ability to bind and activate the C3a Receptor (C3aR), a G-protein coupled receptor (GPCR). The Tyr-70-77 variant includes an N-terminal Tyrosine residue, often utilized to facilitate radioiodination (

This guide details the application of C3a (Tyr-70-77) in smooth muscle contraction assays, specifically focusing on the Guinea Pig Ileum (GPI) model—the "gold standard" bioassay for anaphylatoxins—and validating downstream signaling via Calcium flux.

Key Applications

-

Receptor Characterization: Validating C3aR distribution in vascular and visceral smooth muscle.

-

Inflammation Modeling: Simulating anaphylactic contraction and vascular permeability.

-

Drug Screening: Identifying C3aR antagonists (e.g., for asthma or ischemia-reperfusion injury).

Mechanism of Action (MOA)

The contractile response to C3a (Tyr-70-77) in tissue is biphasic and complex. It involves two distinct pathways:

-

Direct Myogenic Pathway: Direct binding to C3aR on smooth muscle cells (SMC), triggering

and -

Indirect Histaminergic Pathway: C3aR is highly expressed on mast cells residing within the tissue. Activation triggers degranulation, releasing histamine. Histamine then binds

receptors on the SMC, compounding the contraction.[2]

Critical Note: To study pure C3aR-mediated smooth muscle contraction, the protocol below includes steps to block the histaminergic component.

Visualization: C3aR Signaling Topology

Caption: Dual-pathway activation of smooth muscle contraction by C3a (Tyr-70-77) via direct SMC receptors and indirect mast cell degranulation.

Experimental Protocol: Guinea Pig Ileum (GPI) Assay

The GPI assay is the historical and functional benchmark for C3a activity. The tissue is highly sensitive to anaphylatoxins.

A. Materials Preparation[2][3][4][5]

-

Peptide: C3a (Tyr-70-77) (Lyophilized).

-

Reconstitution: Dissolve in sterile distilled water or 0.1% BSA/PBS to a stock of

M. Aliquot and store at -80°C. Avoid freeze-thaw cycles.

-

-

Physiological Salt Solution (PSS): Tyrode’s Solution (mM): NaCl 137, KCl 2.7,

1.8, -

Antagonists (Blockers):

-

Pyrilamine (Mepyramine):

antagonist (1 µM). -

Atropine: Muscarinic antagonist (1 µM) - to prevent spontaneous cholinergic activity.

-

Indomethacin: COX inhibitor (1 µM) - to block prostaglandin production (optional, for "slow" component isolation).

-

B. Tissue Setup[2][4][5]

-

Harvest: Euthanize guinea pig (200-400g) via

asphyxiation/cervical dislocation. -

Dissection: Remove the ileum (discarding the 10cm proximal to the ileocecal junction).[3] Flush lumen with Tyrode’s solution.[3]

-

Mounting: Cut into 2-3 cm segments. Mount vertically in an organ bath (5-10 mL) containing Tyrode’s solution.

-

Conditions: Maintain at 37°C, aerated continuously with Carbogen (95%

, 5% -

Tension: Apply 1.0 g resting tension. Equilibrate for 60 minutes, washing every 15 minutes.

C. Assay Procedure (Non-Cumulative Dosing)

Note: C3a receptors exhibit rapid tachyphylaxis (desensitization). Do not use cumulative dosing (adding increasing doses without washing). Use single bolus doses with long washouts.

-

Viability Check: Challenge tissue with Histamine (

M) or Acetylcholine ( -

Desensitization Block (Optional): To isolate direct C3aR effects, incubate tissue with Pyrilamine (1 µM) for 15 minutes prior to C3a challenge.

-

Dose Response:

-

Add C3a (Tyr-70-77) bolus: Range

M to -

Record peak tension (g) within 30-60 seconds.

-

IMMEDIATE WASH: Wash 3x immediately after peak.

-

Rest: Allow 15-20 minutes recovery between doses to reset receptor sensitivity.

-

-

Reference: Normalize contraction as a % of the maximal Acetylcholine or Histamine response (

).

D. Data Analysis Table

| Parameter | Definition | Expected Value (C3a 70-77) |

| Concentration inducing 50% max contraction | ~ 100 nM - 500 nM | |

| Maximal efficacy relative to full C3a | ~ 80-100% (Full Agonist) | |

| Tachyphylaxis | Reduction in response upon repeated dosing | High (requires 20 min rest) |

| Pyrilamine Effect | Shift in curve with H1 blockade | Rightward shift (if mast cells present) |

Protocol: Intracellular Calcium Flux (High-Throughput)

For screening potential antagonists or confirming peptide activity without animal tissue, a cell-based Calcium assay is recommended.

A. Cell System[1][6][7][8]

-

Cell Line: HMC-1 (Human Mast Cell line) or HEK293 stably transfected with human C3aR.

-

Reagent: Fluo-4 AM (Calcium indicator).

B. Workflow

-

Seeding: Plate cells at 50,000 cells/well in a black-wall 96-well plate. Incubate overnight.

-

Loading: Remove media. Add Fluo-4 AM (4 µM) in HBSS buffer with 2.5 mM Probenecid (to prevent dye leakage). Incubate 45 min at 37°C.

-

Baseline: Measure fluorescence (

494/516 nm) for 30 seconds. -

Injection: Inject C3a (Tyr-70-77) automatically.

-

Kinetics: Measure flux for 120 seconds.

-

Specificity Check: Pre-incubate with SB 290157 (C3aR antagonist) to confirm receptor specificity.

Troubleshooting & Critical Factors

Tachyphylaxis (Desensitization)

The most common failure mode in C3a assays is the loss of signal due to receptor internalization.

-

Symptom: Second dose yields <50% response of the first dose.

-

Solution: strictly enforce a 15-20 minute washout period between peptide applications. Do not attempt cumulative concentration-response curves.

Peptide Stability

C3a (Tyr-70-77) is a small peptide and susceptible to proteases, though more stable than full-length C3a.

-

Solution: Use protease inhibitors (e.g., Amastatin, Captopril) in the organ bath if the response decays too rapidly, although usually not necessary for short 70-77 fragments compared to full protein.

Solubility

The "Tyr" addition increases hydrophobicity.

-

Solution: Ensure the stock solution is fully dissolved. If precipitation occurs, a small amount of DMSO (<0.1% final concentration) can be used, but control vehicle must be tested on the tissue.

References

-

Complement C3a and Smooth Muscle Contraction.

-

C3a-induced Contraction of Guinea Pig Ileum Components.

-

Modulation of Human Lymphocyte Function by C3a and C3a(70-77).

-

Effect of C3a and C3a(70-77) on Intracellular Ca2+ Levels.

- Source: ResearchGate / Pulmonary Pharmacology & Therapeutics

- Context: Protocols for Calcium flux assays using C3a peptides in immune cells (macrophages)

-

URL:[Link]

-

Guinea Pig Ileum Contraction Assay Protocol.

Sources

- 1. complementtech.com [complementtech.com]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Complement C3a - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prospecbio.com [prospecbio.com]

- 7. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of human lymphocyte function by C3a and C3a(70-77) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]

radioreceptor assay for C3a receptor using "Complement C3a, (Tyr-70-77)"

Application Note: High-Affinity Radioreceptor Characterization of C3aR using

Executive Summary & Scientific Rationale

The Complement C3a Receptor (C3aR) is a G protein-coupled receptor (GPCR) pivotal in innate immunity, mediating chemotaxis and inflammatory signaling.[1][2][3] While native C3a (77 amino acids) is the endogenous ligand, its rapid degradation by carboxypeptidase N (cleaving the C-terminal Arginine) and high non-specific binding make it challenging for robust pharmacological screening.

This guide details the protocol for using Complement C3a, (Tyr-70-77) —a synthetic octapeptide/nonapeptide analog—as a radioligand.

Why use C3a(Tyr-70-77)?

-

Iodinatable Moiety: Native C3a(70-77) lacks Tyrosine or Histidine residues suitable for standard oxidative iodination (

I labeling). The addition or substitution of Tyrosine (Tyr) allows for high-specific-activity labeling via Chloramine-T or IODOGEN methods. -

Functional Agonism: The C-terminal effector region (residues 70-77) retains significant binding affinity and agonist activity, often sufficient to drive G

i signaling and -

Stability: Shorter peptides are often easier to stabilize against aggregation compared to the highly cationic full-length C3a, though protease inhibition remains critical.

Assay Principle & Workflow

The assay relies on the competition between the "Hot" ligand (

Critical Technical Consideration: C3a and its analogs are highly cationic (positively charged). They adhere avidly to glass and plastic. Siliconized tubes and Polyethyleneimine (PEI) pre-treatment of filters are mandatory to reduce non-specific binding (NSB).

Visual Workflow (Graphviz)

Caption: Step-by-step workflow for the C3aR Radioreceptor Assay, emphasizing the critical PEI filtration step.

Materials & Reagents

A. The Radioligand

-

Precursor: Complement C3a, (Tyr-70-77) (e.g., H-Tyr-Ala-Ser-Gly-Leu-Ala-Arg-OH or similar analog).

-

Labeling: Iodination via Iodogen (gentler than Chloramine-T) to minimize oxidative damage to the Methionine (if present) or sensitive residues.

-

Purification: RP-HPLC is required to separate mono-iodinated peptide from non-iodinated precursors.

-

Specific Activity: Target ~2000 Ci/mmol.

B. Assay Buffer (The "Anti-Stick" Mix)

Standard buffers fail due to the cationic nature of C3a. Use the following composition:

-

Base: 50 mM HEPES or Tris-HCl, pH 7.4.

-

Cation: 5 mM MgCl

(Essential for agonist high-affinity state). -

Carrier: 1 mM CaCl

. -

Stabilizer (Critical): 0.5% BSA (Bovine Serum Albumin, Fraction V). Note: Do not use gelatin; BSA is superior for C3a.

-

Protease Inhibitors (Critical): 0.1 mg/mL Bacitracin (prevents peptide degradation).

C. Membrane Source

-

Recombinant: HEK293 or CHO cells stably transfected with human C3aR.

-

Endogenous: U937 (human macrophage cell line) or HMC-1 (mast cell line). Note: Endogenous expression levels are lower; recombinant systems are preferred for initial screening.

Detailed Protocol

Step 1: Preparation of Filters (Pre-Soaking)

-

Why: Glass fiber filters (Whatman GF/B or GF/C) are negatively charged. Positively charged

I-C3a analogs will bind non-specifically to the filter, ruining the signal-to-noise ratio. -

Action: Soak filters in 0.3% Polyethyleneimine (PEI) for at least 60 minutes prior to harvesting.

Step 2: Binding Reaction Setup

Perform in Siliconized or Polypropylene tubes/plates (96-well deep well blocks).

| Component | Volume | Final Conc. | Notes |

| Assay Buffer | Adjust to 200 µL | - | - |

| Test Compound | 25 µL | Varying | "Cold" competitor (or Buffer for Total Binding). |

| Radioligand | 25 µL | ~0.1 - 0.5 nM | |

| Membranes | 150 µL | 5-20 µg protein | Optimization required per batch. |

| Total Volume | 200-250 µL |

-

Non-Specific Binding (NSB) Control: Include wells containing 1 µM unlabeled C3a (or high concentration C3a(70-77)) to define non-specific binding.

Step 3: Incubation

-

Time: 60–90 minutes.

-

Temperature: Room Temperature (22°C).

-

Note: While 4°C reduces degradation, it slows equilibrium significantly. With Bacitracin present, RT is acceptable and yields better specific binding.

-

Step 4: Termination & Filtration

-

Place the PEI-soaked filter plate onto the vacuum manifold (e.g., PerkinElmer FilterMate or Brandel Harvester).

-

Apply vacuum and harvest the incubation mixture.

-

Wash: Immediately wash each well 3 times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.5% BSA).

-

Tip: The presence of BSA in the wash buffer helps strip loosely bound "sticky" peptide from the plastic walls.

-

-

Dry filters (optional, depending on scintillant).

Step 5: Detection

-

Add Liquid Scintillation Cocktail (if using standard filters) or melt-on scintillator (if using MeltiLex).

-

Count in a Gamma Counter (if cutting filters) or MicroBeta Counter (for plates).

Data Analysis & Interpretation

Signaling Pathway Logic

Understanding the binding data requires mapping it to the receptor's logic.

Caption: The ligand binds the receptor, which must couple to G-proteins (Mg2+ dependent) to maintain the high-affinity state detected in this assay.

Calculations

-

Specific Binding (SB):

Target: SB should be >50% of TB for a robust assay. -

IC

Determination: Plot CPM vs. Log[Concentration] of competitor. Use non-linear regression (4-parameter logistic equation). -

K

Calculation (Cheng-Prusoff):-

: Concentration of

- : Equilibrium dissociation constant of the radioligand (determined via Saturation Binding).

-

: Concentration of

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| High NSB (>50%) | Cationic sticking to filters. | Increase PEI soak time; Add 150 mM NaCl to wash buffer (reduces ionic interaction). |

| Low Signal | Ligand degradation. | Fresh Bacitracin; Ensure Iodination didn't oxidize the peptide (check HPLC). |

| No Displacement | Receptor uncoupled. | Ensure MgCl |

References

-

Klos, A., et al. (2013). The role of the C3a receptor in acute and chronic inflammation.Molecular Immunology . Link

-

Ember, J. A., et al. (1991). Characterization of complement anaphylatoxins and their biological responses.[4]Current Protocols in Immunology . Link

-

Crass, T., et al. (1996). Expression cloning of the human C3a anaphylatoxin receptor receptor from differentiated U-937 cells.European Journal of Immunology . Link

-

Bachem. (n.d.). Technical Note: Handling of Cationic Peptides (C3a).LinkNote: General peptide handling reference.

-

PerkinElmer. (n.d.). Radioligand Binding Assay Guide.Link

Sources

Application Note: In Vitro Models for Studying C3a (70-77) Effects

Executive Summary & Technical Context[1][2][3][4][5]

The C3a (70-77) peptide (Sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg , or ASHLGLAR ) is a synthetic C-terminal octapeptide derived from the human anaphylatoxin C3a. While full-length C3a (77 amino acids) is a potent inflammatory mediator, the C-terminal region contains the essential structural determinants for binding and activating the C3a Receptor (C3aR) , a G-protein coupled receptor (GPCR).[1]

Why use C3a (70-77)?

-

Accessibility: It is cost-effective and chemically stable compared to the full-length protein.

-

Specificity: It retains C3aR agonist activity, allowing for focused study of receptor-ligand interactions without the steric bulk of the full protein.

-

Mechanistic Control: It serves as a critical tool to distinguish between receptor activation and other non-specific effects of the whole protein.

Critical Caveat: C3a (70-77) typically exhibits 1–2% of the molar potency of full-length native C3a in smooth muscle contraction assays, though it can show higher potency in specific leukocyte functional assays. Experimental designs must account for this potency shift by adjusting concentration ranges (typically 10 nM – 10 µM ).

Mechanistic Foundation: C3aR Signaling

Understanding the signaling cascade is prerequisite to selecting the correct readout. C3aR is a G

Figure 1: C3a (70-77) Signaling Pathway

Caption: C3a (70-77) binds C3aR, activating Gi proteins.[2][3][4][5][6] The

Experimental Models & Cell Selection[4]

Selecting the right cell model is critical for signal detection.

| Cell Type | Origin | C3aR Expression | Recommended Assay | Notes |

| U937 | Human Monocytic Lymphoma | High (Inducible) | Calcium Flux, Chemotaxis | Differentiate with cAMP or IFN- |

| HMC-1 | Human Mast Cell Line | Moderate | Degranulation ( | Useful for allergic response modeling. |

| RAW 264.7 | Mouse Macrophage | Moderate | Cytokine Release (TNF- | Species difference: Ensure peptide sequence compatibility (Human C3a 70-77 works on mouse C3aR but with altered potency). |

| RBL-2H3 | Rat Basophilic Leukemia | Transfected (hC3aR) | Degranulation, Ca2+ Flux | Gold Standard for potency studies if transfected with human C3aR. |

| Primary Neutrophils | Human Blood | High | Chemotaxis, ROS production | Short lifespan; requires immediate use. |

Detailed Protocols

Protocol A: Intracellular Calcium Mobilization Assay

Objective: Quantify rapid receptor activation (seconds to minutes). This is the most robust readout for C3a (70-77).

Materials:

-

Cell Model: U937 cells (differentiated with 1 mM dibutyryl cAMP for 48h).

-

Reagent: Fluo-4 AM or Fura-2 AM (Calcium indicator).

-

Buffer: HBSS with

/ -

Ligand: C3a (70-77) (Stock 10 mM in DMSO).

Step-by-Step Procedure:

-

Cell Preparation: Harvest differentiated U937 cells (

cells/mL). Wash 2x with Assay Buffer. -

Dye Loading: Incubate cells with 4 µM Fluo-4 AM and 2.5 mM Probenecid (inhibits dye efflux) for 45 minutes at 37°C in the dark.

-

Washing: Wash cells 2x to remove extracellular dye. Resuspend at

cells/mL in Assay Buffer. -

Baseline Measurement: Aliquot into a 96-well black-wall plate. Measure baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 30 seconds.

-

Stimulation: Inject C3a (70-77) .

-

Dose Curve: 10 nM, 100 nM, 1 µM, 10 µM.

-

Positive Control: Full-length C3a (100 nM).

-

Negative Control:[7] C3a des-Arg (if available) or Scrambled Peptide.

-

-

Data Acquisition: Record fluorescence every 1–2 seconds for 180 seconds.

-

Analysis: Calculate

(Peak fluorescence minus baseline divided by baseline).

Critical Control: Pre-treat a subset of cells with Pertussis Toxin (100 ng/mL) for 16h. Complete inhibition of the signal confirms

Protocol B: Mast Cell Degranulation ( -Hexosaminidase Release)

Objective: Assess functional cellular response (exocytosis).

Materials:

-

Cell Model: HMC-1 or C3aR-transfected RBL-2H3 cells.

-

Substrate: p-nitrophenyl-N-acetyl-

-D-glucosaminide (pNAG). -

Stop Solution: 0.1 M Carbonate buffer (pH 10.0).

Step-by-Step Procedure:

-

Seeding: Plate cells at

cells/well in a 96-well plate. Culture overnight. -

Starvation: Replace media with Tyrode’s Buffer (with BSA) for 1 hour. Crucial: Use serum-free buffer to avoid carboxypeptidase degradation of the peptide.

-

Stimulation: Add C3a (70-77) (Range: 100 nM – 10 µM) for 30 minutes at 37°C.

-

Supernatant Collection: Transfer 50 µL of supernatant to a fresh plate.

-

Lysis (Total Control): Lyse remaining cells with 1% Triton X-100 to determine total cellular enzyme content.

-

Development: Add 50 µL of 1 mM pNAG substrate (in citrate buffer pH 4.5) to supernatants and lysates. Incubate 1 hour at 37°C.

-

Stop & Read: Add 100 µL Stop Solution. Read Absorbance at 405 nm.

-

Calculation:

Release

Experimental Workflow & Troubleshooting

Figure 2: Validated Workflow for C3a (70-77) Assays

Caption: Workflow emphasizes serum removal to prevent peptide degradation by carboxypeptidases.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Signal | Peptide Degradation | Serum Carboxypeptidases rapidly cleave the C-terminal Arginine. Use Serum-Free Buffer or add Carboxypeptidase Inhibitor (e.g., Plummer's inhibitor). |

| Weak Signal | Low Potency | C3a (70-77) is a partial agonist or has lower affinity. Increase concentration to 10 µM or use a "Superagonist" analog if available. |

| High Background | Spontaneous Activation | Ensure cells are not stressed. Use Fatty-Acid Free BSA in buffers (albumin can carry lipids that activate cells). |

| Precipitation | Hydrophobicity | The octapeptide is relatively hydrophobic. Dissolve in DMSO first, then dilute. Ensure final DMSO < 0.1%. |

References

-

Hugli, T. E., & Erickson, B. W. (1977). Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin. Proceedings of the National Academy of Sciences, 74(5), 1826–1830.[4]

-

Payan, D. G., et al. (1982). Modulation of human lymphocyte function by C3a and C3a(70-77).[8][2] Journal of Experimental Medicine, 156(3), 756–765.

- Ember, J. A., et al. (1991). Characterization of complement anaphylatoxins and their biological responses. In: The Complement System. Note: Foundational text on C3aR agonist specificity.

-

Klos, A., et al. (2013). The role of the anaphylatoxins in health and disease. Molecular Immunology, 46(14), 2753-2766.

-

AnaSpec Product Data. C3a (70-77) - 1 mg.

Sources

- 1. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of human lymphocyte function by C3a and C3a(70-77) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. C3a (70-77) - 1 mg [anaspec.com]

Technical Application Guide: Complement C3a (Tyr-70-77)

Content Type: Application Note & Protocol Target Receptor: C3a Receptor (C3aR/C3AR1) Primary Application: GPCR Agonism, Calcium Mobilization, and Receptor Binding Studies

Technical Profile & Mechanism of Action

The Molecule: C3a (Tyr-70-77)

Complement C3a (Tyr-70-77) is a synthetic octapeptide analog of the C-terminal effector domain of the human C3a anaphylatoxin. While the full-length C3a protein (77 amino acids) is a potent inflammatory mediator, its bioactivity is strictly localized to the C-terminal helical region.

-

Physiological Context: Native C3a is rapidly cleaved in plasma by carboxypeptidase N, removing the C-terminal Arginine (Arg-77) to form C3a-desArg , which is biologically inactive at the C3a receptor (C3aR). This makes the C-terminal Arg residue critical for function.

-

Structural Modification: The "Tyr-70-77" designation typically indicates the addition or substitution of a Tyrosine residue at the N-terminus of the 70-77 fragment.

-

Purpose of Tyrosine: The Tyr residue allows for oxidative radioiodination (

I), enabling the peptide to be used as a radioligand for receptor binding assays. However, in its "cold" (unlabeled) form, it functions as a specific C3aR agonist .

-

-

Potency: As a fragment, C3a (Tyr-70-77) retains full efficacy (Emax) but typically displays lower potency (higher

) compared to full-length C3a. It is often used in the micromolar (

Signaling Pathway (C3aR Activation)

Upon binding C3a (Tyr-70-77), the C3a Receptor (a G-protein coupled receptor) undergoes a conformational change, primarily coupling to

Figure 1: Signal transduction pathway activated by C3a (Tyr-70-77). The peptide binds C3aR, triggering Gi-protein mediated PLC activation, IP3 generation, and subsequent Calcium mobilization.

Procurement & Handling Protocols

Scientific Integrity Check: Peptides are inherently unstable. The "purchasing" phase is actually a Quality Control phase. Do not assume the powder in the vial is ready for immediate bioassay.

Comparative Specification Table

| Feature | Full Length C3a | C3a (Tyr-70-77) | C3a-desArg (Control) |

| Residues | 77 AA | ~8-9 AA | 76 AA (Arg removed) |

| MW | ~9.1 kDa | ~0.9 - 1.0 kDa | ~8.9 kDa |

| Receptor | C3aR (High Affinity) | C3aR (Low Affinity/High Efficacy) | Inactive (Negative Control) |

| Solubility | Aqueous Buffer | Water/Mild Buffer | Aqueous Buffer |

| Stability | Low (Protease sensitive) | Moderate (No tertiary structure) | High |

Reconstitution Protocol (The "Self-Validating" Step)

-

Equilibration: Allow the lyophilized vial to warm to room temperature (20-25°C) before opening. This prevents condensation from forming on the hygroscopic peptide, which causes hydrolysis.

-

Solvent Selection:

-

C3a (Tyr-70-77) is generally basic (due to Arginine) and hydrophilic.

-

Primary Solvent: Sterile, endotoxin-free water or 0.1 M PBS (pH 7.4).

-

Troubleshooting: If the specific lot is hydrophobic (cloudy), add DMSO dropwise until dissolved, then dilute with buffer. Ensure final DMSO concentration in the assay is <0.1%.

-

-

Aliquot Strategy:

-

Dissolve to a high concentration stock (e.g., 1 mM).

-

Do not vortex vigorously ; peptides can aggregate. Invert gently.

-

Aliquot into single-use volumes (e.g., 10-20 µL) in low-protein-binding tubes.

-

Store at -80°C. Avoid freeze-thaw cycles.

-

Application Note: Calcium Mobilization Assay

Rationale: This is the gold-standard functional assay for C3aR activation. Because C3aR couples to

Materials

-

Cell Line: HMC-1 (Human Mast Cell line), U937 (differentiated), or C3aR-transfected CHO/HEK293 cells.

-

Dye: Fluo-4 AM or Fura-2 AM (Ratiometric is preferred for absolute quantification, Fluo-4 for high throughput).

-

Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid free). Crucial: Include 2.5 mM Probenecid to prevent dye leakage.

Step-by-Step Protocol

-

Cell Preparation:

-

Harvest cells and wash 2x with HBSS/HEPES buffer.

-

Adjust density to

cells/mL.

-

-

Dye Loading:

-

Add Fluo-4 AM (final conc. 2-4 µM).

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Validation: Check a small aliquot under a fluorescence microscope to ensure uniform loading.

-

-

Baseline Establishment:

-

Wash cells 2x to remove extracellular dye. Resuspend in Assay Buffer (with Probenecid).

-

Aliquot into a 96-well black-wall plate.

-

Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

-

-

Agonist Addition (The Critical Step):

-

Prepare C3a (Tyr-70-77) at 10x the desired final concentration.

-

Dose Range: Because this is a peptide fragment, use a logarithmic scale: 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

-

Inject agonist and record fluorescence immediately (read every 1-2 seconds) for 120 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline divided by baseline). -

Plot Dose-Response Curve (Log[Agonist] vs Response).

-

Expected Results & Controls

-

Positive Control: Full-length C3a (10-100 nM) or ATP (purinergic receptor check).

-

Negative Control: Scrambled peptide or C3a-desArg (Must show no response).

-

C3a (Tyr-70-77): Should show a sigmoidal dose-response. Expect

in the high nanomolar to low micromolar range (e.g., 0.5 - 5 µM).

Application Note: Chemotaxis (Migration) Assay

Rationale: Calcium flux proves receptor ligation; chemotaxis proves physiological function.

Protocol Overview (Boyden Chamber / Transwell)

-

Setup: Use 5 µm pore size polycarbonate filters (for monocytes/neutrophils).

-

Lower Chamber: Add C3a (Tyr-70-77) in chemotaxis buffer (RPMI + 0.1% BSA).

-

Concentration: 100 nM - 10 µM.

-

-

Upper Chamber: Add

cells in buffer (no chemoattractant). -

Incubation: 1-2 hours at 37°C, 5% CO2.

-

Quantification:

-

Remove non-migrated cells from the top of the filter.

-

Fix and stain migrated cells (bottom side) or use a fluorescent viability dye.

-

Count cells in 5 random high-power fields.

-

Troubleshooting & Scientific Controls

The "Trustworthiness" Pillar: Experiments with peptides fail often due to handling, not biology.

| Issue | Probable Cause | Corrective Action |

| No Calcium Signal | Peptide degradation | Check storage logs. Was the aliquot freeze-thawed? Re-order fresh. |

| Weak Signal | Receptor Desensitization | C3aR desensitizes rapidly (homologous desensitization). Do not re-use cells exposed to agonist. Use naive cells for every read. |

| High Background | Dye Leakage | Ensure Probenecid is fresh and at 2.5 mM in the assay buffer. |

| Precipitation | Hydrophobicity | If "Tyr" analog is hydrophobic, dissolve in 100% DMSO first, then dilute. |

References

-

Klos, A., et al. "The role of the C3a receptor in acute and chronic inflammation." Molecular Immunology, 2009.

-

Ember, J. A., et al. "Characterization of complement anaphylatoxins and their biological responses." The American Journal of Pathology, 1998.

-

Bautsch, W., et al. "Evidence for a specific C3a receptor on the human mast cell line HMC-1." Journal of Immunology, 1996.

-

Sigma-Aldrich. "Product Information: Complement C3a, Human." Technical Bulletin.

-

MyBioSource. "C3a (70-77) Peptide Data Sheet." Product Specifications.

Sources

Troubleshooting & Optimization

Technical Support Center: C3a (70-77) Synthesis Optimization

Topic: Improving the Yield of Synthetic C3a (70-77) Peptide Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)

Welcome to the Advanced Peptide Synthesis Support Hub. This guide addresses the specific challenges associated with synthesizing the C-terminal octapeptide of the C3a anaphylatoxin (C3a 70-77 ). Our goal is to transition your workflow from "trial-and-error" to a robust, reproducible industrial-grade process.

Product Overview

-

Target: C3a (70-77) Agonist

-

Sequence: H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH

-

Key Characteristics: C-terminal Arginine (crucial for activity), Histidine susceptibility to racemization, hydrophobic core (Leu-Gly-Leu).

Part 1: Critical Troubleshooting (Q&A)

Category A: Low Yield & Deletion Sequences

Q: I am seeing significant deletion sequences, particularly in the hydrophobic region (Leu-Gly-Leu). How do I correct this?

A: The hydrophobic patch (Leu-Gly-Leu ) often induces "beta-sheet" aggregation within the resin matrix, causing the growing peptide chains to collapse and become inaccessible for subsequent couplings.

Corrective Action:

-

Switch Solvents: Replace standard DMF with NMP (N-methyl-2-pyrrolidone) for the coupling of residues 73-76 (Leu-Gly-Leu-Ala). NMP disrupts hydrogen bonding more effectively than DMF.

-

Double Coupling: Implement a "Double Couple" protocol for Leu73 and Leu75 .

-

Pass 1: 30 mins with standard equivalents.

-

Pass 2: Drain, wash, and recouple with fresh reagents for 45 mins.

-

-

Chaotropic Salts: If aggregation persists, add 0.1M LiCl or KSCN to the coupling mixture. These salts disrupt the secondary structure aggregation on the resin.

Category B: Purity & Side Reactions[1]

Q: My crude analysis shows a +252 Da impurity or incomplete deprotection of the Arginine. Why?

A: This is a classic issue with Arg(Pbf) residues. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is acid-labile but slow to remove. If the cleavage time is too short, or scavengers are insufficient, the Pbf group remains or modifies other residues (sulfonation).

Corrective Action:

-

Extend Cleavage Time: Increase TFA cleavage time from the standard 2 hours to 3–4 hours at room temperature.

-

Optimize Cocktail: Do not use a simple TFA/Water mix. Use Reagent K or Reagent R (see Table 2 below). The high concentration of thioanisole and EDT accelerates Pbf removal and scavenges the reactive sulfonyl cations.

Q: I detect D-His isomers (racemization) in the final product. How do I prevent this?

A: Histidine is the most racemization-prone amino acid in SPPS. The imidazole ring can act as an intramolecular base, extracting the

Corrective Action:

-

Change Coupling Chemistry: Switch from uronium salts (HBTU/HATU) to DIC/Oxyma Pure . This creates a neutral-to-acidic environment that suppresses base-catalyzed racemization.

-

Protecting Group Selection: Ensure you are using Fmoc-His(Trt)-OH . For maximum protection, use Fmoc-His(Boc)-OH (if compatible with your purification) or Fmoc-His(MBom)-OH , which sterically hinders the imidazole nitrogen.

-

Temperature Control: NEVER microwave the Histidine coupling step. Perform this coupling at room temperature (max 25°C).

Category C: C-Terminal Loading

Q: I am having trouble loading the first Arginine onto the resin. The yield is low, or I see di-peptides.

A: Loading Fmoc-Arg(Pbf)-OH onto Wang resin using carbodiimides (DIC) often leads to low substitution and racemization.

Corrective Action:

-

Use 2-CTC Resin: Switch to 2-Chlorotrityl Chloride (2-CTC) resin . The loading mechanism (nucleophilic displacement) is milder and requires only DIEA, preventing racemization.

-

Pre-loaded Resins: The most reliable method is to purchase Fmoc-Arg(Pbf)-Wang resin or Fmoc-Arg(Pbf)-2-CTC resin that has been industrially validated for substitution levels (0.3 - 0.6 mmol/g is ideal to prevent aggregation).

Part 2: Optimized Experimental Protocol

Objective: Synthesis of H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH at 0.1 mmol scale.

Resin Selection & Preparation

-

Resin: Fmoc-Arg(Pbf)-Wang Resin (Low load: 0.3–0.5 mmol/g).

-